REACTION_CXSMILES
|
[Na].C(O)(=[S:4])C.Br[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23].[OH-].[Na+].Cl>CO>[SH:4][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23] |f:3.4,^1:0|
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition reaction mixture
|
Type
|
STIRRING
|
Details
|
After additional 10 min of stirring
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The resulted mixture was refluxed for 15 hrs
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
TEMPERATURE
|
Details
|
Additional refluxing for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
required for reaction completion
|
Type
|
CUSTOM
|
Details
|
Resulted
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled with ice bath
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
STIRRING
|
Details
|
with stirring, into a vessel
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 ml of ether
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 3×150 ml of water, 150 ml of saturated NaCI aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of ether material
|
Type
|
CUSTOM
|
Details
|
was purified by recrystallization from n-hexane
|
Type
|
FILTRATION
|
Details
|
filtering out
|
Type
|
CUSTOM
|
Details
|
drying over high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
SCCCCCCCCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |